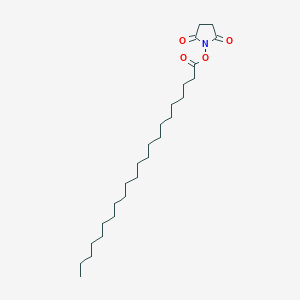

2,5-Dioxopyrrolidin-1-YL docosanoate

Description

Contextualizing Acylating Agents for Biomolecular Functionalization

Acylation is the process of adding an acyl group (a group containing a carbonyl and an alkyl group) to a compound. In chemical biology, acylating agents are indispensable reagents used to modify biomolecules, thereby altering their function, tracking their location, or facilitating their isolation. ebi.ac.uk These agents react with nucleophilic functional groups present in biomolecules, such as the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins. nih.govresearchgate.net

Historically, methods for acylation involved reactive species like acid chlorides and anhydrides. While effective, these traditional agents often lack stability in aqueous environments, limiting their application in biological systems. Modern chemical biology demands reagents that are both reactive enough to modify target molecules under mild, physiological conditions and stable enough to be handled and stored. ebi.ac.uk This need has led to the development of various classes of acylating agents, each with distinct reactivities and specificities.

| Class of Acylating Agent | Target Functional Group | Key Characteristics |

| Acid Halides/Anhydrides | Amines, Alcohols, Thiols | Highly reactive, often unstable in aqueous solutions. |

| Acyl Imidazoles | 2'-Hydroxyls (RNA), Amines | Readily prepared, versatile for functional group installation. |

| N-Hydroxysuccinimide (NHS) Esters | Primary Amines | Good stability, highly selective for amines, forms stable amide bonds. thermofisher.comchemicalbook.com |

| Isothiocyanates | Primary Amines | Forms stable thiourea (B124793) bonds, used in reagents like FITC. thermofisher.com |

The Role of Activated Esters in Site-Specific Derivatization Methodologies

Activated esters are a class of compounds where the carbonyl carbon of an ester is made more electrophilic, thus enhancing its reactivity toward nucleophiles. This "activation" is achieved by attaching an electron-withdrawing group to the oxygen atom of the ester. N-Hydroxysuccinimide (NHS) esters are one of the most widely utilized and versatile classes of activated esters in bioconjugation. ebi.ac.ukebi.ac.ukmdpi.com

The utility of NHS esters stems from the fact that the N-hydroxysuccinimide moiety is an excellent leaving group. When a primary amine attacks the activated carbonyl carbon, a stable amide bond is formed, and the NHS is released. thermofisher.com This reaction is highly efficient and selective for primary amines at physiological to slightly alkaline pH (typically 7.2-9). thermofisher.comlumiprobe.com While side reactions with hydroxyl-containing amino acids can occur, particularly with a large excess of the NHS ester, the resulting ester linkages are significantly less stable than the amide bonds formed with primary amines. nih.govresearchgate.net

The reaction proceeds as follows:

A nucleophilic primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue) attacks the carbonyl carbon of the NHS ester.

A tetrahedral intermediate is formed.

The N-hydroxysuccinimide is eliminated as a leaving group, resulting in the formation of a stable, covalent amide bond between the acyl group and the biomolecule. broadpharm.com

This reliable and selective chemistry makes NHS esters powerful tools for site-specific derivatization. By targeting the accessible primary amines on a protein's surface, researchers can attach a wide variety of functional molecules, including fluorescent dyes, biotin (B1667282) tags for purification, or, in the case of 2,5-Dioxopyrrolidin-1-YL docosanoate, a long-chain fatty acid. nih.govnih.gov

Significance of Docosanoic Acid Derivatives in Bioconjugation and Materials Science

Docosanoic acid, also known as behenic acid, is a very long-chain saturated fatty acid with a 22-carbon backbone. wikipedia.orgatamankimya.com Its derivatives are of particular interest in bioconjugation and materials science due to the unique properties conferred by this long, lipophilic alkyl chain.

The conjugation of fatty acids to biomolecules, such as peptides or proteins, is a strategy used to modulate their pharmacokinetic properties. creative-peptides.com The long hydrocarbon tail can increase the molecule's affinity for serum albumin, effectively extending its half-life in circulation. nih.gov This approach has been successfully employed to develop long-acting therapeutics. However, traditional methods that target multiple lysine residues can lead to heterogeneous products with compromised activity. nih.gov Therefore, reagents like this compound, which can be used in strategies aiming for site-specific modification, are highly valuable.

In materials science, the long, saturated chain of docosanoic acid is used to impart specific physical properties. It is used as a texture enhancer and stabilizer in cosmetics, giving smoothing properties to hair conditioners and moisturizers. wikipedia.orgatamankimya.comspecialchem.com Its derivatives can be used in the manufacture of lubricants and as components of structured lipids. nih.gov The ability to form stable, ordered layers also makes behenic acid and its derivatives useful in the fabrication of Langmuir-Blodgett films and for studying the phase behavior of lipids. atamankimya.com The conjugation of this fatty acid to other molecules can create amphiphilic structures capable of self-assembly, a key principle in the bottom-up design of novel biomaterials. rsc.org

Below are the chemical properties of Docosanoic Acid and its corresponding NHS ester.

| Property | Docosanoic Acid | This compound |

| Synonym | Behenic Acid | Behenic acid NHS ester |

| CAS Number | 112-85-6 wikipedia.org | 58047-86-2 sigmaaldrich.com |

| Molecular Formula | C22H44O2 wikipedia.org | C26H47NO4 sigmaaldrich.com |

| Molecular Weight | 340.59 g/mol wikipedia.org | 437.66 g/mol |

| Appearance | White solid wikipedia.org | Data not available |

| Melting Point | 80.0 °C wikipedia.org | Data not available |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) docosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDFXWLCOIDQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538306 | |

| Record name | 1-(Docosanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58047-86-2 | |

| Record name | 1-(Docosanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl Docosanoate

Analytical Verification of Synthetic Outcomes

The successful synthesis and purity of 2,5-Dioxopyrrolidin-1-YL docosanoate are confirmed through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure and composition of the synthesized compound. avantorsciences.comevitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the N-hydroxysuccinimide and the docosanoate moieties. A sharp singlet is anticipated for the four equivalent protons of the succinimide (B58015) ring. The long alkyl chain of the docosanoate group will produce a series of multiplets, with a distinct triplet for the terminal methyl group and a triplet for the methylene (B1212753) group adjacent to the carbonyl.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the ester and the imide, the methylene carbons of the succinimide ring, and the distinct signals corresponding to the 22 carbons of the docosanoic acid chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound (C₂₆H₄₇NO₄), the expected molecular weight is approximately 437.66 g/mol . Techniques like Electrospray Ionization (ESI) would likely show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the identity of the product.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum of this compound is expected to exhibit strong characteristic absorption bands for the C=O stretching of the ester and the imide groups.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for assessing the purity of the synthesized compound. A pure sample should ideally yield a single, sharp peak in the chromatogram. Thin-layer chromatography (TLC) is also routinely used to monitor the reaction progress and for preliminary purity checks.

The table below summarizes the expected analytical data for the verification of this compound.

| Analytical Technique | Expected Outcome / Characteristic Data |

| ¹H NMR | Singlet for succinimide protons (~2.8 ppm); Multiplets for the long alkyl chain (CH₂) of docosanoate; Triplet for the terminal methyl group (CH₃) |

| ¹³C NMR | Signals for ester and imide carbonyl carbons; Signal for succinimide methylene carbons; A series of signals for the alkyl chain carbons |

| Mass Spectrometry (MS) | Molecular Ion Peak corresponding to the molecular formula C₂₆H₄₇NO₄ (Exact Mass: 437.3454) |

| Infrared (IR) Spectroscopy | Strong C=O stretching bands for the ester and imide functional groups (~1700-1800 cm⁻¹) |

| HPLC | A single major peak indicating high purity |

These analytical methods, when used in conjunction, provide a comprehensive verification of the synthesis of this compound, ensuring its structural integrity and purity for subsequent applications.

Chemoreactivity and Reaction Specificity of 2,5 Dioxopyrrolidin 1 Yl Docosanoate

Mechanism of Nucleophilic Acyl Substitution by Amine Functionalities

The reaction of 2,5-dioxopyrrolidin-1-yl docosanoate with primary amine functionalities is the most prominent and widely utilized transformation for this class of compounds. This reaction proceeds through a well-established nucleophilic acyl substitution mechanism. thermofisher.comglenresearch.com The process is initiated by the nucleophilic attack of the lone pair of electrons from the primary amine nitrogen atom on the electrophilic carbonyl carbon of the NHS ester. thermofisher.comglenresearch.com

This attack results in the formation of a transient, high-energy tetrahedral intermediate. thermofisher.comglenresearch.com This intermediate is unstable and rapidly collapses to reform the carbonyl double bond. In this process, the N-hydroxysuccinimide (NHS) moiety is expelled as a good leaving group, a consequence of its ability to be stabilized by resonance. thermofisher.com The final products of this reaction are a stable amide bond formed between the docosanoate acyl group and the amine-containing molecule, and the free N-hydroxysuccinimide byproduct. thermofisher.com This amide linkage is exceptionally stable under physiological conditions. The reaction is highly efficient with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. nih.gov

Reactivity Towards Thiol-Containing Biomolecules and Thioester Formation

While primary amines are the preferred target for NHS esters, this compound can also react with other nucleophiles, including the sulfhydryl (thiol) groups of cysteine residues found in proteins. The reaction with a thiol group proceeds via a similar nucleophilic acyl substitution mechanism, where the sulfur atom acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a thioester bond and the release of N-hydroxysuccinimide.

However, the resulting thioester linkage is significantly less stable than the amide bond formed with primary amines. researchgate.net Thioesters are more susceptible to hydrolysis and can be displaced by other nucleophiles, including primary amines. researchgate.net This lower stability means that while the reaction can occur, it is often reversible or transient in the presence of more reactive nucleophiles.

Interestingly, this reactivity has been harnessed for specific bioconjugation strategies. In a "one-pot" two-step approach, an NHS ester can be intentionally pre-reacted with a small thiol-containing molecule, such as 2-mercaptoethanesulfonic acid (MESNa), to convert it into a more chemoselective thioester. thermofisher.comthermofisher.com This in situ generated thioester can then be used to selectively label proteins at an N-terminal cysteine residue. thermofisher.comthermofisher.com This strategy leverages the reactivity of NHS esters with thiols to create a more specific labeling reagent.

Selective Functionalization in Complex Chemical Environments

In a complex chemical environment, such as a biological system containing a multitude of different functional groups, the selective functionalization with this compound relies on the inherent hierarchy of nucleophilicity of the available functional groups. Primary aliphatic amines are the most potent nucleophiles under typical reaction conditions (pH 7-9) and are therefore the primary targets for acylation by NHS esters. nih.gov

However, other nucleophilic residues in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, can also react with NHS esters, although to a much lesser extent. researchgate.net These reactions result in the formation of ester linkages, which are less stable than the amide bonds formed with lysines and are more prone to hydrolysis, especially at higher pH. acs.org Side reactions with these residues are more likely to occur when a large excess of the NHS ester is used. acs.org

The long, hydrophobic docosanoate chain of the molecule can also influence its selectivity. It may introduce steric hindrance, potentially slowing down the reaction with sterically hindered nucleophiles. glenresearch.com Conversely, its lipophilic character might promote interactions with hydrophobic pockets on proteins, potentially leading to preferential labeling of amines in those regions. The poor water solubility of this compound necessitates the use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can in turn affect the conformation of biomolecules and influence the accessibility of reactive sites. windows.net

Influence of Reaction Conditions on Coupling Efficiency

The efficiency of the coupling reaction between this compound and its target nucleophiles is critically dependent on several reaction conditions, most notably pH, temperature, and buffer composition.

pH: The pH of the reaction medium is arguably the most critical factor. The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5. thermofisher.com Below this range, the concentration of the deprotonated, nucleophilic form of the primary amine is reduced, leading to a slower reaction rate. jyi.org Above this range, while the amine is more nucleophilic, a competing reaction, the hydrolysis of the NHS ester, becomes increasingly significant. thermofisher.comthermofisher.com This hydrolysis reaction, where water acts as a nucleophile, cleaves the ester bond, rendering the compound inactive. The rate of hydrolysis increases dramatically with increasing pH. thermofisher.comthermofisher.comlumiprobe.com

Temperature: The coupling reaction is typically carried out at temperatures ranging from 4°C to room temperature (around 25°C). neb.com Lower temperatures can be used to slow down the rate of the competing hydrolysis reaction, thereby preserving the active form of the NHS ester for a longer period. This is particularly important in reactions that require longer incubation times or when working with sensitive biomolecules. neb.com

Buffer Composition: The choice of buffer is also crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester coupling reactions. thermofisher.com

The efficiency of the coupling is a balance between the rate of the desired aminolysis reaction and the rate of the undesired hydrolysis. The table below summarizes the effect of pH on the stability of NHS esters, highlighting the importance of carefully controlling this parameter.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours thermofisher.comlumiprobe.com |

| 8.0 | 4 | ~1 hour thermofisher.com |

| 8.6 | 4 | 10 minutes thermofisher.comlumiprobe.com |

This table provides generalized data for N-hydroxysuccinimide esters. The specific rates for this compound may vary due to the nature of the docosanoate chain.

Due to the poor aqueous solubility of this compound, it must first be dissolved in a water-miscible, aprotic organic solvent such as DMSO or DMF before being added to the aqueous reaction mixture. windows.net The final concentration of the organic solvent should be kept to a minimum to avoid denaturation of protein targets.

Applications in Advanced Bioconjugation and Chemical Functionalization

Directed Labeling of Proteins and Peptides

The N-hydroxysuccinimide ester of docosanoic acid is a powerful tool for the specific modification of proteins and peptides, primarily through its reaction with primary amines. This reactivity allows for targeted conjugation strategies and the modulation of biological activity through N-terminal acylation.

Amine-Reactive Conjugation Strategies

The core of 2,5-Dioxopyrrolidin-1-YL docosanoate's utility in protein labeling lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. This functional group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein or peptide, to form a stable amide bond. This reaction is highly efficient under mild, slightly alkaline conditions (pH 7.2-8.5), which are generally compatible with maintaining the structural integrity and function of most proteins.

The process of labeling involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of a robust amide linkage. The long docosanoate chain is thereby tethered to the protein. This lipidation can be used to anchor soluble proteins to lipid bilayers, mimicking natural lipid modifications and facilitating studies of protein-membrane interactions.

The abundance of lysine residues in most proteins means that this strategy can lead to the attachment of multiple lipid chains. While this can be advantageous for achieving strong membrane association, it can also result in a heterogeneous mixture of products. Therefore, controlling the stoichiometry of the reaction by adjusting the molar ratio of the NHS ester to the protein is crucial for achieving the desired degree of labeling.

N-Terminal Acylation for Modulating Biological Activity

Beyond general amine labeling, this compound can be used for the specific acylation of the N-terminus of a protein or peptide. The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, allowing for preferential reaction at lower pH values. By carefully controlling the reaction conditions, it is possible to achieve a higher degree of selectivity for the N-terminus.

N-terminal acylation with a long fatty acid chain like docosanoate can have profound effects on the biological activity of a peptide or protein. This modification can:

Increase hydrophobicity: Enhancing the association of the biomolecule with cell membranes or hydrophobic pockets of other proteins.

Alter conformation: The bulky lipid chain can induce conformational changes that may modulate activity.

Prolong half-life: The attached lipid can bind to serum albumin, reducing renal clearance and extending the circulating half-life of therapeutic peptides.

Facilitate cellular uptake: The lipid moiety can promote passive diffusion across cell membranes or enhance interaction with lipid-based cellular uptake mechanisms.

N-terminal fatty acylation is a naturally occurring post-translational modification that governs the localization and function of many proteins. nih.govnih.gov The use of reagents like this compound provides a synthetic means to mimic this process and to develop novel protein and peptide therapeutics with improved pharmacological properties.

Functionalization of Nucleic Acids and Oligonucleotides

The principles of amine-reactive chemistry with NHS esters extend to the modification of nucleic acids and oligonucleotides. By incorporating an amino-modifier into the oligonucleotide during synthesis, a primary amine can be made available for conjugation with this compound. These amino-modifiers are typically attached to the 5' or 3' terminus of the oligonucleotide via a linker arm.

The reaction proceeds in the same manner as with proteins, with the amino group on the oligonucleotide attacking the NHS ester to form a stable amide bond. This post-synthetic conjugation strategy results in a lipid-oligonucleotide conjugate.

The attachment of a long lipid chain like docosanoate to an oligonucleotide can significantly alter its properties and cellular behavior. These lipid-modified oligonucleotides have shown potential in various applications:

Enhanced cellular uptake: The lipid tail can facilitate the passage of the highly negatively charged oligonucleotide across the lipid bilayer of the cell membrane, a major barrier to the delivery of nucleic acid-based therapeutics.

Membrane anchoring: The docosanoate chain can anchor the oligonucleotide to the cell surface or to the membranes of intracellular organelles, allowing for the study of localized nucleic acid interactions or for the development of membrane-targeted therapies. nih.govescholarship.org

Improved in vivo stability: The lipid moiety can protect the oligonucleotide from nuclease degradation and improve its pharmacokinetic profile.

The ability to functionalize nucleic acids with long-chain fatty acids opens up new avenues for the development of gene silencing therapies (e.g., siRNA and antisense oligonucleotides) and diagnostic probes with enhanced delivery and efficacy.

Lipidization of Macromolecules for Membrane Association Studies

The covalent attachment of lipid moieties, or lipidization, to macromolecules is a key strategy for investigating their interactions with biological membranes. This compound is an ideal reagent for this purpose, enabling the introduction of a saturated 22-carbon chain onto proteins and other biomolecules.

Reversible Lipidization of Polypeptides

While the amide bond formed by the reaction of an NHS ester with a primary amine is generally considered stable, strategies for reversible lipidization are of increasing interest. True reversibility with this compound would require the incorporation of a cleavable linker between the docosanoate and the NHS ester. However, a form of "functional" reversibility can be considered in the context of dynamic biological systems. For instance, the lipidated protein's association with a membrane is a reversible process, governed by the equilibrium between the membrane-bound and cytosolic states. The strength of this association is influenced by the length and saturation of the acyl chain.

Furthermore, while not directly reversible, the metabolic turnover of lipidated proteins can be studied. The introduction of a specific fatty acid like docosanoate can be used to probe the enzymatic machinery responsible for protein deacylation.

Synthesis of Fatty Acyl Coenzyme A and Analogues

Fatty acyl-Coenzyme A (CoA) thioesters are central metabolites in fatty acid metabolism and are the donors for enzymatic protein acylation. Synthetic fatty acyl-CoA analogues are invaluable tools for studying the enzymes involved in these processes. While the direct synthesis of fatty acyl-CoA from this compound and Coenzyme A is not the standard method, the underlying chemistry of activated esters is relevant.

A common route to synthesizing fatty acyl-CoA involves the activation of the fatty acid, for example, as an NHS ester. The activated fatty acid can then react with the free sulfhydryl group of Coenzyme A to form the desired thioester bond. Therefore, this compound could potentially be used as a starting material for the synthesis of docosanoyl-CoA. This synthetic docosanoyl-CoA could then be used in in vitro assays to study the substrate specificity of fatty acyl-CoA synthetases or acyltransferases.

Engineering of Complex Chemical Architectures

The structure of this compound lends itself to the engineering of complex chemical architectures, enabling the introduction of long-chain lipid characteristics into different molecular scaffolds.

This compound is an effective acylating agent in the synthesis of ceramides (B1148491) and their analogs. The N-hydroxysuccinimide ester of long-chain fatty acids, such as docosanoic acid, can directly N-acylate sphingosine (B13886) or sphinganine (B43673) bases. nih.govresearchgate.net This reaction proceeds with high efficiency and provides a straightforward method for producing ceramides with specific long-chain fatty acyl groups. nih.govresearchgate.net

The synthesis involves the reaction of the primary amino group of the sphingoid base with the activated carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, yielding the corresponding ceramide. The reaction is known to produce excellent yields, typically ranging from 84% to 96%. nih.gov A significant advantage of this method is that the resulting ceramides are often pure after a single recrystallization. nih.gov

Table 1: Synthesis of Ceramides using N-hydroxysuccinimide Esters

| Reactants | Product | Key Features of the Reaction | Yield (%) |

|---|---|---|---|

| Sphingoid base (e.g., sphingenine, sphinganine) + Fatty acyl N-hydroxysuccinimide ester | N-acyl-sphingoid base (Ceramide) | Direct N-acylation of the primary amine. | 84-96 |

| Forms a stable amide linkage. |

This methodology is particularly useful for synthesizing ceramides with specific fatty acid chains, such as the docosanoyl chain, for research into the biological roles of different ceramide species.

In the construction of DNA-organic hybrid materials, this compound can be utilized to covalently attach a long lipid chain to an oligonucleotide. N-hydroxysuccinimide esters are widely used for the functionalization of amino-modified DNA and RNA oligonucleotides. glenresearch.comglenresearch.com The process involves the reaction of the NHS ester with a primary aliphatic amine that has been incorporated into the DNA strand, typically at the 5' or 3' terminus. glenresearch.com

This conjugation results in a lipid-oligonucleotide conjugate (LON), an amphiphilic molecule with a hydrophilic DNA head and a hydrophobic lipid tail. mdpi.comnih.gov These hybrid materials have unique self-assembly properties and can form structures such as micelles or liposomes in aqueous solutions. mdpi.com The docosanoate tail, being a long, saturated lipid, would impart significant hydrophobicity to the DNA molecule, influencing its interaction with cell membranes and other lipidic structures. This is a key aspect in the development of gene delivery systems and diagnostic tools. mdpi.comnih.gov

While not a crosslinker in the traditional sense of having two reactive groups, this compound can be used to functionalize polymers and introduce long alkyl side chains. Polymers containing primary amine groups can be modified by reacting them with the NHS ester of docosanoic acid. This post-polymerization modification results in a graft copolymer with long, hydrophobic side chains.

Alternatively, monomers containing an NHS ester can be polymerized, and the resulting active polymer can then be reacted with an amine-containing molecule. nih.gov In the context of this compound, it can be used to modify existing polymers to create materials with new properties, such as improved thermal stability or altered solubility. The introduction of the long docosanoate chain can significantly impact the physical properties of the resulting polymer, making it more lipophilic.

Utilization in Targeted Delivery System Research

The docosanoate component of this compound makes it a relevant molecule in the research and development of targeted drug delivery systems. Lipid-based drug delivery systems (LBDDS) are a major area of pharmaceutical research, with systems like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) being prominent examples. mdpi.comnih.govcas.orgabiteccorp.com

These systems are designed to improve the solubility and bioavailability of poorly water-soluble drugs. nih.govabiteccorp.com this compound can be used to modify components of these delivery systems. For instance, it can be reacted with amine-functionalized phospholipids (B1166683) or other carrier molecules to incorporate a long, saturated lipid tail. This modification can influence the stability, drug-loading capacity, and release characteristics of the delivery vehicle. ubc.ca The long docosanoate chain can enhance the lipophilicity of the carrier, which can be advantageous for encapsulating hydrophobic drugs and for facilitating interaction with cell membranes. mdpi.com

Table 2: Potential Applications in Lipid-Based Drug Delivery Systems

| Delivery System | Potential Role of this compound | Potential Outcome |

|---|---|---|

| Liposomes | Modification of amine-containing phospholipids or surface proteins. | Altered membrane fluidity, stability, and interaction with target cells. |

| Solid Lipid Nanoparticles (SLNs) | Incorporation as a solid lipid matrix component. | Increased drug encapsulation efficiency for lipophilic drugs. |

| Nanostructured Lipid Carriers (NLCs) | Component of the lipid core. | Modified drug release profile and improved physical stability. |

Comparative Studies with Analogous N Hydroxysuccinimide Esters of Fatty Acids

Impact of Aliphatic Chain Length on Reactivity and Application Scope

The length of the fatty acid's aliphatic chain is a critical determinant of the physicochemical properties of its corresponding NHS ester. This variation directly influences solubility, reaction kinetics, and the characteristics of the resulting acylated molecule. Crystalline N-hydroxysuccinimide esters of both short- and long-chain fatty acids have been synthesized for the purpose of acylating amino acids. nih.govresearchgate.net

N-Hydroxysuccinimide esters of shorter-chain fatty acids, such as lauric acid (C12) and palmitic acid (C16), serve as important benchmarks for understanding the role of the C22 docosanoate chain. cymitquimica.comscbt.comiris-biotech.de While the fundamental reactivity of the NHS ester group—its ability to selectively acylate primary amines to form stable amide bonds—remains constant, the attached alkyl chain imparts distinct properties. broadpharm.comglenresearch.comthermofisher.com

The most significant distinction is the degree of hydrophobicity. The long C22 chain of the docosanoate ester confers a much higher degree of lipophilicity to the molecule compared to its lauric and palmitic acid counterparts. This has several practical implications:

Solubility: Long-chain NHS esters like docosanoate are generally insoluble in aqueous buffers and require dissolution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), before being added to a reaction mixture. covachem.com While shorter-chain esters also often require organic solvents, their lower hydrophobicity can make them easier to handle in mixed aqueous-organic systems.

Properties of Conjugates: Acylation with these esters is a common strategy for lipidization, which involves covalently attaching a lipid moiety to a molecule, such as a peptide or protein. scbt.com The purpose is often to enhance membrane association, improve stability, or facilitate transport across biological barriers. The choice of chain length allows for fine-tuning the hydrophobicity of the final conjugate. Modification with a docosanoate group will result in a significantly more lipid-like product than modification with a laurate or palmitate group.

Steric Hindrance: The bulky C22 aliphatic chain may introduce greater steric hindrance at the reaction site compared to C12 or C16 chains. This can potentially influence the reaction kinetics, possibly leading to slower acylation rates, especially when the target amine is located in a sterically constrained environment within a larger biomolecule.

| Property | N-Succinimidyl Laurate | N-Succinimidyl Palmitate | N-Succinimidyl Docosanoate |

|---|---|---|---|

| CAS Number | 14565-47-0 mpbio.com | 14464-31-4 sigmaaldrich.com | 58047-86-2 |

| Molecular Formula | C₁₆H₂₇NO₄ scbt.com | C₂₀H₃₅NO₄ sigmaaldrich.com | C₂₆H₄₇NO₄ sigmaaldrich.com |

| Molecular Weight | 297.39 g/mol scbt.com | 353.50 g/mol sigmaaldrich.com | 437.66 g/mol |

| Aliphatic Chain Length | C12 | C16 | C22 |

| Relative Hydrophobicity | Moderate | High | Very High |

A comparison with the NHS ester of an unsaturated fatty acid of the same carbon number, such as docosahexaenoic acid (DHA), highlights the role of double bonds in the acyl chain. broadpharm.com DHA is a 22-carbon polyunsaturated omega-3 fatty acid with six cis double bonds. wikipedia.org

The key distinctions between the saturated docosanoate ester and an unsaturated analogue like DHA-NHS ester include:

Conformation: The saturated docosanoate chain is flexible and can adopt numerous linear conformations. In contrast, the cis double bonds in the DHA chain introduce rigid kinks, resulting in a more curved and conformationally restricted structure. This structural difference can profoundly impact how the acyl chain integrates into lipid membranes or interacts with protein binding pockets.

Chemical Stability: The double bonds in the DHA chain are susceptible to oxidation, a degradation pathway that is absent in the fully saturated docosanoate chain. This gives N-succinimidyl docosanoate greater chemical stability and a longer shelf-life under ambient conditions.

Biological Activity: DHA itself is a biologically active molecule involved in processes like resolving inflammation. nih.gov Attaching a DHA moiety to another molecule via its NHS ester can be a strategy to confer the biological properties of DHA onto the target. mdpi.com The saturated docosanoate chain is generally considered more metabolically inert and is used primarily to impart lipophilicity rather than a specific biological function.

| Feature | N-Succinimidyl Docosanoate | N-Succinimidyl Docosahexaenoate |

|---|---|---|

| Saturation | Saturated | Polyunsaturated (6 double bonds) |

| Chain Conformation | Flexible, linear | Curved, conformationally restricted |

| Oxidative Stability | High | Lower (susceptible to oxidation) |

| Primary Application Function | Imparts high lipophilicity | Imparts lipophilicity and potential biological activity broadpharm.com |

Methodological Insights from Related Acylating Reagents

The utility of N-hydroxysuccinimide esters is further highlighted when compared to other classes of acylating reagents. registech.com

Acid Halides (e.g., Acyl Chlorides): These are among the most reactive acylating agents. chemrxiv.org However, their high reactivity is coupled with extreme sensitivity to water, which rapidly hydrolyzes them. This instability makes them generally unsuitable for reactions in aqueous environments, which are often necessary for biological molecules. researchgate.net

Acid Anhydrides: While also effective acylating agents, acid anhydrides are more susceptible to hydrolysis than NHS esters. registech.com Their use in aqueous solutions can lead to low yields due to competition from the hydrolysis reaction.

Carbodiimides (e.g., DCC, EDC): These reagents are not acylating agents themselves but are used to activate carboxylic acids in situ to form intermediates that can then react with nucleophiles. The formation of an NHS ester is, in fact, often achieved by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netchemicalbook.com Using a pre-formed, purified NHS ester provides a more controlled, two-step approach that often results in higher yields and fewer side products compared to a one-pot carbodiimide coupling reaction.

The key methodological insight is that NHS esters occupy a "sweet spot" of reactivity and stability. They are reactive enough to efficiently acylate amines in aqueous solution but stable enough to be isolated, purified, and stored, and to have a reasonable half-life in solution (e.g., hours at pH 7) to allow the desired reaction to proceed before significant hydrolysis occurs. chemicalbook.comthermofisher.com This balance of properties has made them one of the most widely used classes of reagents for bioconjugation. chemicalbook.com

Emerging Research Trajectories and Potential Innovations

Novel Synthetic Routes and Catalytic Systems for Docosanoate Esters

The synthesis of docosanoate esters, including the activated N-hydroxysuccinimide (NHS) ester 2,5-Dioxopyrrolidin-1-yl docosanoate, is a focal point of research aimed at improving efficiency, sustainability, and yield. Traditional methods often require harsh reaction conditions, leading researchers to explore innovative catalytic systems.

Recent investigations have highlighted the potential of various catalysts for the esterification of long-chain fatty acids. mdpi.comscribd.comdntb.gov.uamdpi.com These can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, while often exhibiting high activity, can be difficult to separate from the reaction mixture. mdpi.com Consequently, there is a growing emphasis on the development of heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and silica-supported heteropoly acids. mdpi.com These solid catalysts offer advantages in terms of reusability, reduced corrosion, and simpler purification processes. scribd.comdntb.gov.uamdpi.com

Enzymatic catalysis, employing lipases, is also emerging as a "green" alternative for the synthesis of fatty acid esters. frontiersin.orgmdpi.com This approach offers high selectivity under mild reaction conditions. Furthermore, advancements in reaction technology, such as the use of microwave-assisted synthesis and bubble column reactors, are being explored to reduce reaction times and energy consumption. nih.govnih.gov The application of these modern technologies to the synthesis of this compound could significantly streamline its production.

| Catalyst Type | Examples | Key Advantages |

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | High reaction rates |

| Heterogeneous Solid Acid | Amberlyst-15, Zeolites, Montmorillonite clays | Reusability, ease of separation, reduced waste |

| Enzymatic | Immobilized lipases | High selectivity, mild reaction conditions, "green" chemistry |

| Ionic Liquids | Brønsted acidic ionic liquids | Solvent and catalyst, potential for recyclability |

Expanding the Scope of Bioconjugation Partners

The primary utility of this compound lies in its role as a bioconjugation reagent. The N-hydroxysuccinimide ester group is highly reactive towards primary amino groups on biomolecules, forming stable amide bonds. nih.gov This enables the covalent attachment of the long docosanoate lipid tail to a variety of biological entities.

Current research is focused on expanding the range of molecules that can be conjugated with long-chain fatty acids like docosanoic acid. While proteins and peptides are common targets, new frontiers include the conjugation to oligonucleotides, sugars, and other small-molecule drugs. mdpi.com The conjugation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid, to paclitaxel, for instance, has been shown to create a less toxic and more stable prodrug with a slow-release profile at the tumor site. mdpi.com Similar strategies could be employed with this compound to improve the therapeutic index of various drugs.

Furthermore, the lipophilic nature of the docosanoate chain can be exploited to enhance the delivery of conjugated molecules across cellular membranes, including the blood-brain barrier. nih.gov This has significant implications for the development of new therapeutics for neurological disorders. Research into the bioconjugation of neurotransmitters like dopamine (B1211576) and serotonin (B10506) with fatty acids underscores this potential. nih.gov

Development of Advanced Materials with Docosanoate Functionality

The incorporation of long-chain fatty acids, such as docosanoic acid, into polymers and other materials is a burgeoning field of research. These lipid-functionalized materials can exhibit unique properties, including altered hydrophobicity, self-assembly capabilities, and biocompatibility.

One area of exploration is the synthesis of starch esters by reacting starch with long-chain fatty acids. These modified starches can have improved thermal stability, emulsifying properties, and hydrophobicity, making them suitable for applications in the food and packaging industries. researchgate.net Similarly, the polymerization of fatty acid derivatives can lead to the creation of novel polymeric surfactants with applications in detergents and personal care products. researchgate.net

The docosanoate moiety of this compound can be used to anchor this long lipid chain onto the surface of various materials, thereby modifying their surface properties. This could be leveraged in the development of biocompatible coatings for medical devices, drug delivery nanoparticles with enhanced cellular uptake, and components of biosensors.

| Material Type | Potential Application |

| Lipid-Polymer Conjugates | Drug delivery systems, biocompatible coatings |

| Starch Esters | Food additives, biodegradable packaging |

| Polymeric Surfactants | Emulsifiers, detergents |

| Surface-Modified Nanoparticles | Targeted drug delivery, medical imaging |

Interdisciplinary Contributions to Synthetic and Biological Chemistry

The study of this compound and related compounds is inherently interdisciplinary, bridging the gap between synthetic organic chemistry and biological sciences. The development of novel synthetic routes requires expertise in catalysis and reaction engineering, while the application of these compounds in bioconjugation and materials science necessitates a deep understanding of biochemistry, cell biology, and pharmacology.

The synthesis of complex bioconjugates often involves a multi-step process that combines traditional organic synthesis with biocatalysis. mdpi.com For example, a therapeutic molecule might first be chemically modified to introduce a suitable functional group, which is then reacted with this compound. The resulting lipidated molecule can then be studied in biological systems to evaluate its efficacy and mechanism of action.

This interdisciplinary approach is crucial for translating fundamental chemical research into tangible technological and medical innovations. The continued collaboration between chemists, biologists, and materials scientists will undoubtedly lead to new discoveries and applications for long-chain fatty acid esters like this compound.

Q & A

Q. Table 1: Structural Analogs and Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.